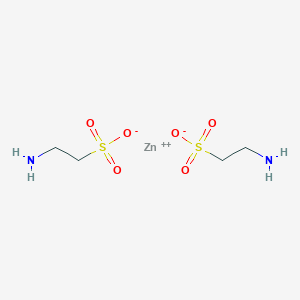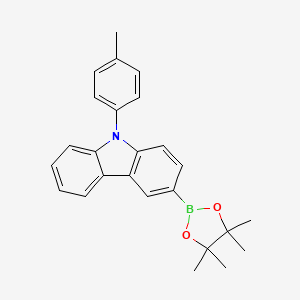
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(p-tolyl)-9H-carbazole
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Fluorescent Probes : The synthesis of near-infrared indole carbazole borate fluorescent probes, which are valuable in chemical sensing and biological imaging, involves derivatives of 9H-carbazole (You-min, 2014) Shen You-min (2014).
- Electron Donors : Compounds derived from carbazole and phenoxazine, serving as key electron donors for various applications, have been synthesized using a multistep process including alkylation, formylation, bromination, and borylation (Bifari & El-Shishtawy, 2021) Elham N. Bifari & R. El-Shishtawy (2021).
Material Science and Electronics
- Solar Cell Applications : The synthesis of a novel donor building block for dye-sensitized solar cells (DSSCs) using a carbazole derivative demonstrated enhanced photovoltaic properties, offering new avenues for optimizing DSSC performance (Mikhailov et al., 2020) Maxim S. Mikhailov et al. (2020).
- High-Molecular-Weight Polymers : The polymerization of carbazole monomers with alkylated dibromocarbazole, under palladium-catalyzed Suzuki polycondensation, produced high-molecular-weight polymers with good solubility and desirable optical, electrochemical, and thermal properties (Fu & Bo, 2005) Yaqin Fu & Zhishan Bo (2005).
Structural and Theoretical Studies
- Crystal Structure and DFT Studies : The synthesis and characterization of compounds, including density functional theory (DFT) studies, contribute to a deeper understanding of molecular structures and properties (Liao et al., 2022; Wu et al., 2021) T. Liao et al. (2022), Qing-mei Wu et al. (2021).
Organic Electronics and Light Emitting Polymers
- Luminescent Polymers : The synthesis of conjugated polymers containing carbazole and other units for applications in organic electronics, especially in the context of luminescent materials (Zhu et al., 2007; Liu et al., 2007) Yu Zhu et al. (2007), Ransheng Liu et al. (2007).
Advanced Polymer Synthesis
- Low Band Gap Polymers : The design and synthesis of N-substituted perylene diimide based low band gap polymers for organic solar cell applications demonstrate the utility of carbazole derivatives in advanced polymer chemistry (Meena et al., 2018) Savita Meena et al. (2018).
Safety and Hazards
Wirkmechanismus
The compound also contains a carbazole group and a p-tolyl group. Carbazoles are a class of organic compounds that are recognized for their interesting optical, electronic, and biological properties. They are used in a wide range of applications, including organic light-emitting diodes (OLEDs), photovoltaics, and pharmaceuticals .
The p-tolyl group is a common substituent in organic chemistry and is often used to adjust the solubility, reactivity, or spectroscopic properties of a molecule .
Eigenschaften
IUPAC Name |
9-(4-methylphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26BNO2/c1-17-10-13-19(14-11-17)27-22-9-7-6-8-20(22)21-16-18(12-15-23(21)27)26-28-24(2,3)25(4,5)29-26/h6-16H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRXASAONFGWFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=CC=CC=C43)C5=CC=C(C=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(p-tolyl)-9H-carbazole | |
CAS RN |
1345614-94-9 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(p-tolyl)-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




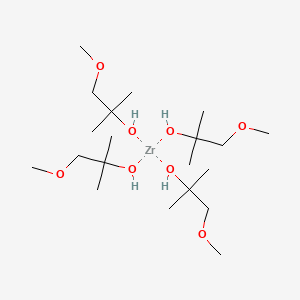
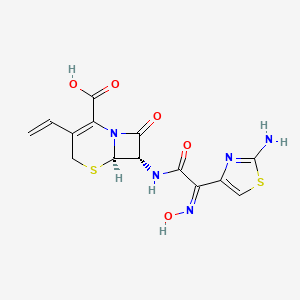
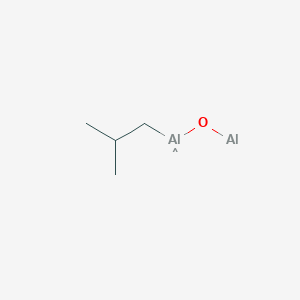
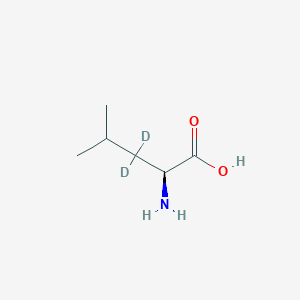
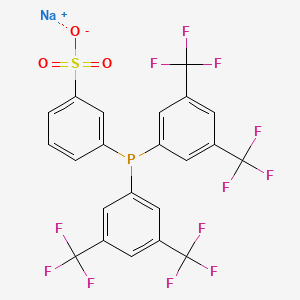
![3-(6-Hydroxyhexyl)methyl-2,5,9-trimethyl-7H-furo[3,2-G]-[1]benzopyran-7-one](/img/structure/B1516451.png)

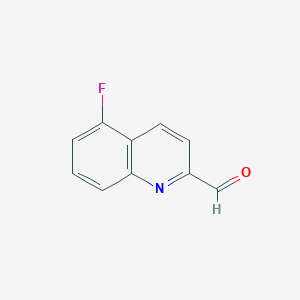


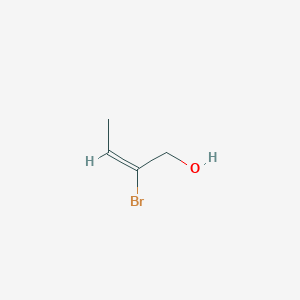
![(1S,2S,4R)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;dihydrochloride](/img/structure/B1516463.png)
